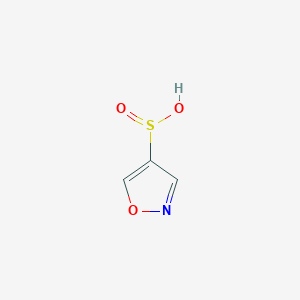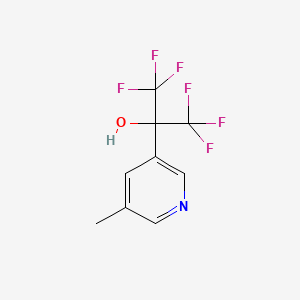
1,1,1,3,3,3-Hexafluoro-2-(5-methyl-3-pyridyl)-2-propanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1,1,3,3,3-Hexafluoro-2-(5-methyl-3-pyridyl)-2-propanol is a fluorinated organic compound. Fluorinated compounds are known for their unique chemical properties, including high thermal stability, resistance to oxidation, and low reactivity. These properties make them valuable in various industrial and scientific applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,1,3,3,3-Hexafluoro-2-(5-methyl-3-pyridyl)-2-propanol typically involves the introduction of fluorine atoms into the molecular structure. This can be achieved through various fluorination reactions, such as:
Electrophilic fluorination: Using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Nucleophilic fluorination: Using reagents like potassium fluoride (KF) or cesium fluoride (CsF).
Industrial Production Methods
Industrial production methods for fluorinated compounds often involve large-scale fluorination processes. These processes must be carefully controlled to ensure the safety and efficiency of the reaction. Common industrial methods include:
Direct fluorination: Using elemental fluorine (F2) under controlled conditions.
Electrochemical fluorination: Using an electrochemical cell to introduce fluorine atoms into the compound.
Analyse Des Réactions Chimiques
Types of Reactions
1,1,1,3,3,3-Hexafluoro-2-(5-methyl-3-pyridyl)-2-propanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in anhydrous ether.
Substitution: Nucleophilic substitution using KF or CsF.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Applications De Recherche Scientifique
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: As a probe or marker in biochemical studies.
Medicine: Potential use in drug development or as a diagnostic agent.
Industry: Use in the production of high-performance materials, such as fluoropolymers or specialty chemicals.
Mécanisme D'action
The mechanism of action of 1,1,1,3,3,3-Hexafluoro-2-(5-methyl-3-pyridyl)-2-propanol depends on its specific application
Binding to enzymes or receptors: Modulating their activity.
Incorporation into cellular structures: Affecting their function.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,1,1,3,3,3-Hexafluoro-2-propanol: A simpler fluorinated alcohol.
2-(5-methyl-3-pyridyl)-2-propanol: A non-fluorinated analog.
Uniqueness
1,1,1,3,3,3-Hexafluoro-2-(5-methyl-3-pyridyl)-2-propanol is unique due to the presence of both fluorine atoms and a pyridyl group. This combination imparts unique chemical properties, such as increased lipophilicity and stability, making it valuable for specific applications.
Propriétés
Formule moléculaire |
C9H7F6NO |
|---|---|
Poids moléculaire |
259.15 g/mol |
Nom IUPAC |
1,1,1,3,3,3-hexafluoro-2-(5-methylpyridin-3-yl)propan-2-ol |
InChI |
InChI=1S/C9H7F6NO/c1-5-2-6(4-16-3-5)7(17,8(10,11)12)9(13,14)15/h2-4,17H,1H3 |
Clé InChI |
FSPRCNROMGCHCN-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CN=C1)C(C(F)(F)F)(C(F)(F)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![L-Phenylalaninamide, N-[[[3-(methoxycarbonyl)phenyl]methyl]sulfonyl]-5-phenyl-D-norvalyl-N-[[4-(aminoiminomethyl)phenyl]methyl]-3-[[(2,2,2-trifluoroacetyl)amino]methyl]-](/img/structure/B12954505.png)
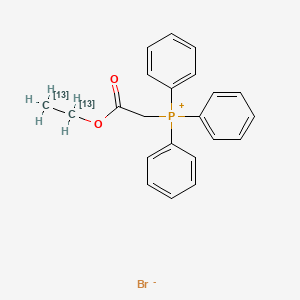

![2-(3-pyrrol-1-ylphenyl)-1,5,6,7,8,8a-hexahydroimidazo[1,5-a]pyrazin-3-one;2,2,2-trifluoroacetic acid](/img/structure/B12954532.png)


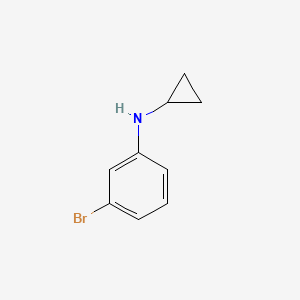


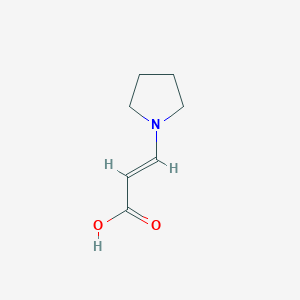
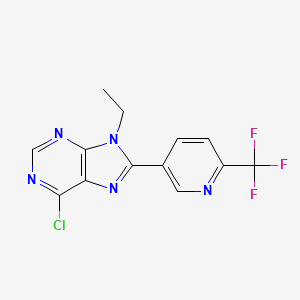
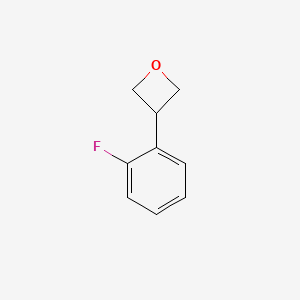
![3-Fluoro-1H-pyrrolo[3,2-c]pyridin-6(5H)-one](/img/structure/B12954611.png)
